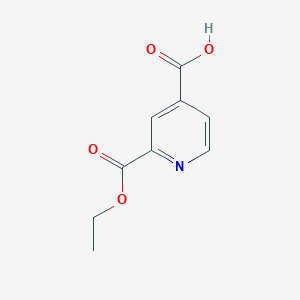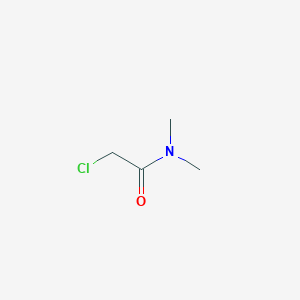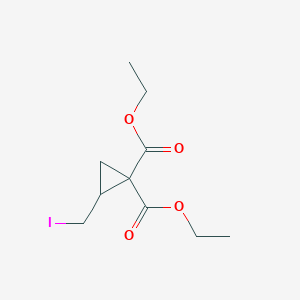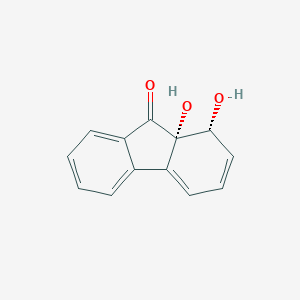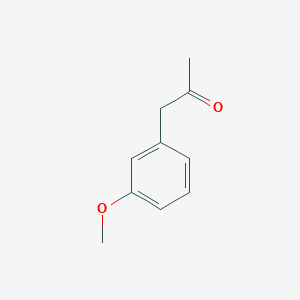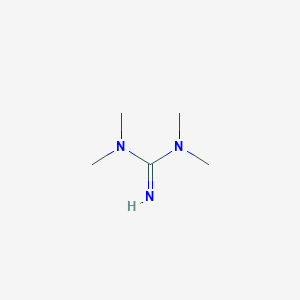
1,1,3,3-テトラメチルグアニジン
概要
説明
1,1,3,3-Tetramethylguanidine is an organic compound with the molecular formula C5H13N3. It is a colorless liquid known for its strong basicity, which is attributed to the high pKa of its conjugate acid . This compound is widely used in various chemical reactions and industrial applications due to its unique properties.
科学的研究の応用
1,1,3,3-Tetramethylguanidine has numerous applications in scientific research:
作用機序
Target of Action
1,1,3,3-Tetramethylguanidine (TMG) is a strong, non-nucleophilic base . Its primary targets are organic compounds that require a base for various reactions. It is often used as a substitute for more expensive bases like DBU and DBN .
Mode of Action
TMG interacts with its targets by accepting protons, thereby acting as a base. This interaction can facilitate various chemical reactions. For instance, TMG is used as a catalyst for the benzoylation of alcohols . It is also used in the preparation of alkyl nitriles from alkyl halides .
Biochemical Pathways
The biochemical pathways affected by TMG are largely dependent on the specific reactions it is involved in. For instance, in the benzoylation of alcohols, TMG acts as a catalyst, speeding up the reaction and leading to the formation of benzoyl esters . In the preparation of alkyl nitriles from alkyl halides, TMG acts as a base, facilitating the reaction .
Result of Action
The result of TMG’s action is the facilitation of various chemical reactions. By acting as a strong base, it can help drive reactions forward, leading to the formation of desired products. For example, it can help in the production of benzoyl esters and alkyl nitriles .
Action Environment
The action, efficacy, and stability of TMG can be influenced by various environmental factors. For instance, its effectiveness as a base can be affected by the pH of the solution it is in. Additionally, because it is highly water-soluble, it can be easily removed from mixtures in organic solvents . This property can be advantageous in certain reactions where the base needs to be removed after the reaction has taken place.
生化学分析
Biochemical Properties
1,1,3,3-Tetramethylguanidine is mainly used as a strong, non-nucleophilic base for alkylations . It is often used as a substitute for the more expensive DBU and DBN . Since it is highly water-soluble, it is easily removed from mixtures in organic solvents . It is also used as a base-catalyst in the production of polyurethane .
Cellular Effects
It is known that it can cause chemical burns to the respiratory tract and may be fatal as a result of spasm, inflammation, edema of the larynx and bronchi, chemical pneumonitis, and pulmonary edema .
Molecular Mechanism
It is known to act as a strong, non-nucleophilic base for alkylations . It is also used as a base-catalyst in the production of polyurethane .
Temporal Effects in Laboratory Settings
It is known that it is a strong base and is highly water-soluble, which allows it to be easily removed from mixtures in organic solvents .
準備方法
1,1,3,3-Tetramethylguanidine can be synthesized through several methods:
From Tetramethylthiourea: The original preparation involved the S-methylation and subsequent amination of tetramethylthiourea.
From Cyanogen Iodide: An alternative method starts with cyanogen iodide, which undergoes a series of reactions to yield 1,1,3,3-tetramethylguanidine.
Industrial Production: Industrially, it can be produced by reacting hydrocyanic acid and dimethylamine in the presence of chlorine in an alcohol solvent.
化学反応の分析
1,1,3,3-Tetramethylguanidine is a versatile compound that undergoes various chemical reactions:
Oxidation: It promotes the pentavalent bismuth oxidation of primary and secondary alcohols to aldehydes and ketones.
Substitution: It is used as a strong, non-nucleophilic base for alkylations in organic synthesis.
Catalysis: It serves as an efficient and selective catalyst for the benzoylation of alcohols.
類似化合物との比較
1,1,3,3-Tetramethylguanidine is often compared with other strong bases such as:
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Both are used as strong, non-nucleophilic bases, but 1,1,3,3-tetramethylguanidine is often preferred due to its higher solubility in water.
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN): Similar to DBU, DBN is another strong base used in organic synthesis.
Dimethylurea: While dimethylurea is related in structure, it does not exhibit the same level of basicity as 1,1,3,3-tetramethylguanidine.
特性
IUPAC Name |
1,1,3,3-tetramethylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3/c1-7(2)5(6)8(3)4/h6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVBNYUBXIEUFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058835 | |
| Record name | Guanidine, N,N,N',N'-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Merck Index] | |
| Record name | Guanidine, N,N,N',N'-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,3,3-Tetramethylguanidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19167 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
2.13 [mmHg] | |
| Record name | 1,1,3,3-Tetramethylguanidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19167 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
80-70-6 | |
| Record name | 1,1,3,3-Tetramethylguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,3,3-Tetramethylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 80-70-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148309 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Guanidine, N,N,N',N'-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Guanidine, N,N,N',N'-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-tetramethylguanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.185 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,3,3-TETRAMETHYLGUANIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEZ101E7ZU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

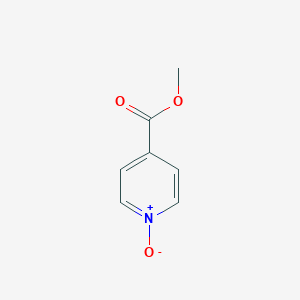
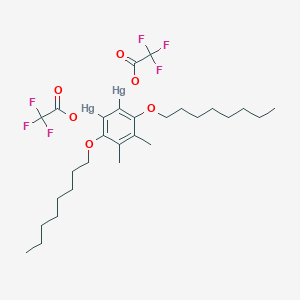
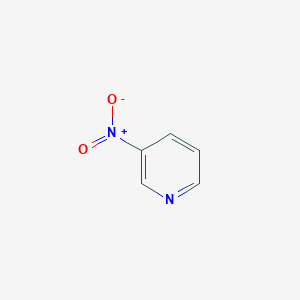

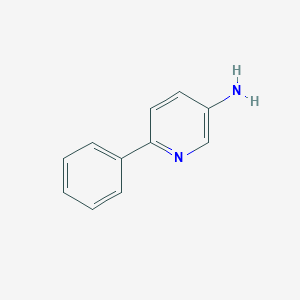
![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B142986.png)

